ceftizoxime

Descripción general

Descripción

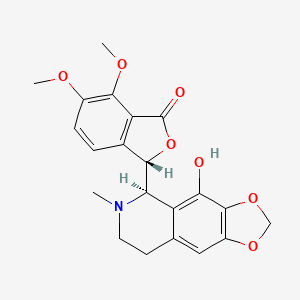

Ceftizoxime is a third-generation cephalosporin antibiotic used in the treatment of various bacterial infections, including lower respiratory tract infections, urinary tract infections, and gonorrhea . It is a semisynthetic cephalosporin antibiotic that can be administered intravenously or by suppository. The drug is highly resistant to a broad spectrum of beta-lactamases and is active against a wide range of both aerobic and anaerobic gram-positive and gram-negative organisms .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ceftizoxime can be synthesized through two primary routes. The first route involves using methoxybenzyl ester as a raw material, which is then converted to this compound sodium through multiple steps, including the removal of blocking groups and salt formation . The second route involves the direct condensation of cefotaxime acetate with 7-amino-3-demethyl-3-Cephalosporanic acid (7-ANCA), followed by salification . This route, however, has more side reactions and requires column chromatography purification.

Industrial Production Methods

The industrial production of this compound sodium involves several steps:

- Reducing the temperature of purified water to 0-5°C and adding this compound acid along with a buffer solution.

- Adding a salt-forming agent and controlling the temperature to 0-5°C while stirring until the solution is clear.

- Adding sodium chloride and stirring until the solution is clear.

- Adding activated carbon for decolorization and filtering the solution.

- Controlling the temperature to 13-15°C, adding ethanol, and growing crystals.

- Filtering, washing, and drying the crystals to obtain this compound sodium powder .

Análisis De Reacciones Químicas

Types of Reactions

Ceftizoxime undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized using specific reagents to form different oxidation products.

Reduction: Reduction reactions can be performed to modify the functional groups in this compound.

Substitution: Substitution reactions can occur at various positions on the this compound molecule, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.

Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

Substitution reagents: Such as halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides and sulfones, while reduction can yield alcohols and amines .

Aplicaciones Científicas De Investigación

Ceftizoxime has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying beta-lactam antibiotics and their interactions with various reagents.

Biology: Employed in studies investigating bacterial resistance mechanisms and the development of new antibiotics.

Medicine: Used in clinical research to evaluate its efficacy and safety in treating various bacterial infections.

Industry: Utilized in the development of new drug formulations and delivery systems.

Mecanismo De Acción

Ceftizoxime, like other beta-lactam antibiotics, exerts its effects by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This binding inhibits the third and final stage of bacterial cell wall synthesis, leading to cell lysis and death . The molecular targets include various PBPs, and the pathways involved are related to the inhibition of peptidoglycan synthesis .

Comparación Con Compuestos Similares

Ceftizoxime is unique among third-generation cephalosporins due to its high resistance to beta-lactamases and its broad spectrum of activity. Similar compounds include:

Cefotaxime: Similar in properties but subject to metabolism.

Ceftriaxone: Known for its long half-life and high efficacy against a wide range of bacteria.

Cefixime: An oral third-generation cephalosporin with a similar spectrum of activity

This compound stands out due to its stability against beta-lactamase hydrolysis and its effectiveness in treating infections caused by both aerobic and anaerobic organisms .

Propiedades

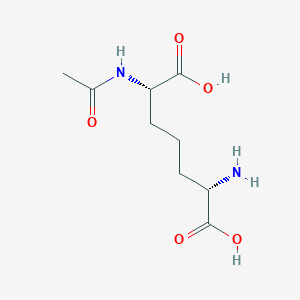

Fórmula molecular |

C13H13N5O5S2 |

|---|---|

Peso molecular |

383.4 g/mol |

Nombre IUPAC |

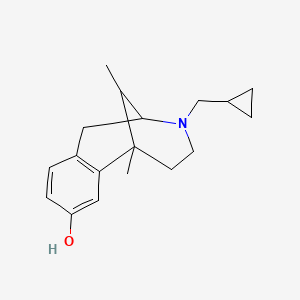

7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C13H13N5O5S2/c1-23-17-7(5-4-25-13(14)15-5)9(19)16-8-10(20)18-6(12(21)22)2-3-24-11(8)18/h2,4,8,11H,3H2,1H3,(H2,14,15)(H,16,19)(H,21,22) |

Clave InChI |

NNULBSISHYWZJU-UHFFFAOYSA-N |

SMILES |

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=CCS3)C(=O)O |

SMILES canónico |

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=CCS3)C(=O)O |

Pictogramas |

Irritant; Health Hazard |

Sinónimos |

Cefizox Ceftizoxime Ceftizoxime Monosodium Salt Ceftizoxime Sodium FK 749 FK-749 FK749 FR 13749 FR-13749 FR13749 Monosodium Salt, Ceftizoxime Salt, Ceftizoxime Monosodium SK and F 88373 2 SK and F 88373-2 SK and F 883732 SKF 88373 SKF-88373 SKF88373 Sodium, Ceftizoxime |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![benzaldehyde;5,10,15,20,25,30,35-heptakis(methoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B1219703.png)

![(1S,2R,3S,6R,9S,10R,14R,17S,18R,19S)-12-ethyl-9,19-dihydroxy-17-methoxy-14-methyl-5-oxa-12-azahexacyclo[8.7.2.12,6.01,11.03,9.014,18]icosan-4-one](/img/structure/B1219710.png)